

A Technical Guide to Vanillin-13C: Applications in Research and Drug Development

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Vanillin-13C**, a stable isotope-labeled form of vanillin, focusing on its core properties, and applications in analytical chemistry and metabolic research.

Core Properties of Vanillin-13C (methoxy-labeled)

Vanillin-13C, specifically the methoxy-labeled variant, is a crucial tool in research requiring the differentiation and quantification of vanillin from various sources. Its physical and chemical properties are summarized below.

Property	Value	Citations
CAS Number	86884-84-6	[1][2][3][4]
Molecular Formula	C ₇ ¹³ CH ₈ O ₃	[3]
Molecular Weight	153.14 g/mol	[1][2][3]
Synonyms	4-Hydroxy-3-(methoxy- 13C)benzaldehyde	[1][3]



Applications in Authenticity and Adulteration Analysis

A primary application of **Vanillin-13C** is as an internal standard and reference material for determining the origin of vanillin in food products. The carbon stable isotope ratio (δ^{13} C) is a key parameter in distinguishing natural vanillin from synthetic or biosynthetic vanillin.[1][2] Analytical techniques such as 13 C Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are employed for this purpose. [1][4]

The $\delta^{13}C$ values of vanillin vary depending on its source, as outlined in the table below.

Vanillin Source	Typical δ¹³C Range (‰)	Citations
Natural (from Vanilla beans)	-14.6 to -22.2	[1][5][6]
Synthetic (from lignin)	-26.9 to -32.5	[6]
Synthetic (from guaiacol)	-26.0 to -31.0	[4]
Biosynthetic (from ferulic acid)	-19.0 to -37.0	[5]

Experimental Protocols

Determination of δ^{13} C in Vanillin using Quantitative 13 C-NMR

This method provides site-specific carbon isotope ratios, offering a detailed profile of the molecule.[4]

Methodology:

- Sample Preparation: Dissolve a known amount of the vanillin sample, an internal standard (e.g., sodium acetate), and a relaxation reagent (e.g., chromium acetylacetonate) in a deuterated solvent like acetone-d6.[1]
- NMR Analysis: Acquire the ¹³C-NMR spectrum under optimized quantitative conditions. This typically involves a long relaxation delay to ensure full relaxation of all carbon nuclei.[1][2]



• Data Analysis: Calculate the δ^{13} C value by comparing the integrals of the vanillin carbon signals to the integral of the internal standard.[1]

¹³C-NMR Workflow for Vanillin Authenticity Sample Preparation Internal Standard Relaxation Reagent **Deuterated Solvent** Vanillin Sample (Sodium Acetate) (Cr(acac)3) (Acetone-d6) Prepared Sample Analysis Acquire Quantitative ¹³C-NMR Spectrum Process Spectrum (Integration) Data Interpretation Calculate δ13C Values Compare with Reference δ13C Ranges Determine Origin (Natural vs. Synthetic)



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Caption: Workflow for ¹³C-NMR analysis of vanillin.

Site-Specific Isotope Analysis of the Methoxy Group by GC-IRMS

This protocol focuses on the isotopic ratio of the methoxy carbon, which is particularly informative for source determination.[4]

Methodology:

- Derivatization: Cleave the methoxy group from vanillin to form iodomethane (CH₃I) using hydriodic acid (Zeisel method).[4]
- GC-IRMS Analysis: Inject the resulting iodomethane into a GC-IRMS system. The gas chromatograph separates the CH₃I from other components, and the isotope ratio mass spectrometer measures the ¹³C/¹²C ratio.[4][5]
- Data Analysis: The δ^{13} C value of the methoxy group is determined and compared against known values for different vanillin sources.[4]

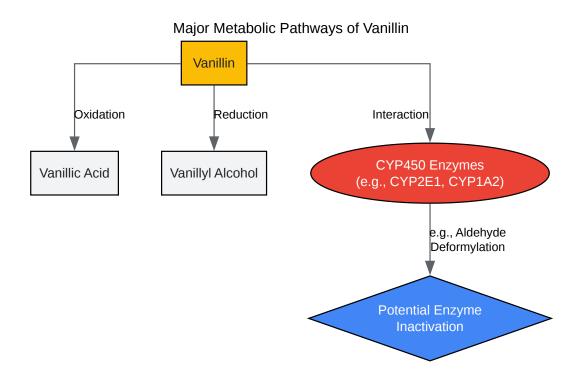
Metabolic and Biosynthetic Pathways

Vanillin-13C is instrumental in studying the metabolism and biosynthesis of vanillin.

Vanillin Metabolism

In biological systems, vanillin is metabolized primarily to vanillic acid and vanillyl alcohol.[7] The metabolism can also involve cytochrome P450 (CYP) enzymes. Studies have investigated the interaction of vanillin with CYP isozymes like CYP2E1 and CYP1A2, with potential pathways including aldehyde deformylation, methoxy dealkylation, and acetal formation.[8]





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Caption: Simplified vanillin metabolism pathways.

Vanillin Biosynthesis

The biosynthesis of vanillin in plants like the vanilla orchid occurs via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[9] This multi-step enzymatic process involves key intermediates such as p-coumaric acid and ferulic acid.[9][10] Understanding this pathway is crucial for metabolic engineering efforts aimed at producing "natural" vanillin through biotechnological means.[10]



L-Phenylalanine PAL Cinnamic Acid C4H p-Coumaric Acid Multiple Steps Ferulic Acid vp/VAN

Simplified Phenylpropanoid Pathway to Vanillin

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Vanillin

Caption: Key steps in the biosynthesis of vanillin.

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